molecular formula C22H23N5O B3007578 (E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1421586-35-7

(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B3007578
CAS RN: 1421586-35-7
M. Wt: 373.46
InChI Key: DQEBZIXUKQJOGK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

  • A derivative of this compound, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, has been synthesized and evaluated for antiproliferative effects against human cancer cell lines. Compounds in this series exhibited moderate to good activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. The study focused on the synthesis and activity evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including pyrimidin-2-yl piperazine derivatives, which showed significant antimicrobial activity (Yurttaş et al., 2016).

Tyrosine Kinase Inhibition

  • The compound has been investigated for its role as an inhibitor of tyrosine kinase activity, particularly in the context of cancer treatment. It was studied as a potential inhibitor of the epidermal growth factor receptor (EGFR) (Zhang et al., 2005).

Antibacterial Activity

  • Another study focused on microwave-assisted synthesis and the antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones, demonstrating their effectiveness against bacterial strains (Merugu et al., 2010).

Antineoplastic Activity

  • Flumatinib, a compound related to this chemical structure, has been studied in the treatment of chronic myelogenous leukemia (CML). It's an antineoplastic tyrosine kinase inhibitor currently in clinical trials in China (Gong et al., 2010).

properties

IUPAC Name

(E)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-18-23-20(25-11-5-6-12-25)17-21(24-18)26-13-15-27(16-14-26)22(28)10-9-19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEBZIXUKQJOGK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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